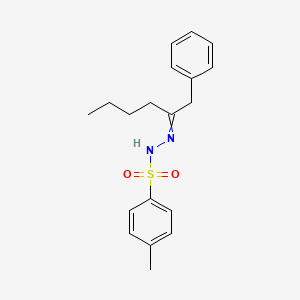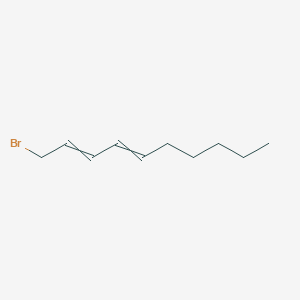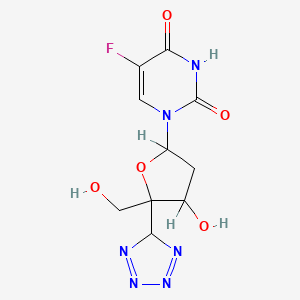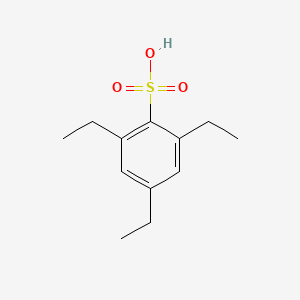
zinc;2-methylpyrazine;dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;2-methylpyrazine;dinitrate is a coordination compound formed by the reaction of zinc ions with 2-methylpyrazine and nitrate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methylpyrazine;dinitrate typically involves the reaction of zinc salts (such as zinc chloride, bromide, or iodide) with 2-methylpyrazine in the presence of nitrate ions. The reaction conditions often include dissolving the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under mild heating. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Zinc;2-methylpyrazine;dinitrate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can convert the compound into lower oxidation states or other zinc-containing species.
Substitution: Ligand substitution reactions can occur, where the 2-methylpyrazine or nitrate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various ligands (such as phosphines or amines). The reactions are typically carried out in solvents like water, ethanol, or acetonitrile, under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide or other zinc-containing compounds, while substitution reactions can produce a variety of zinc-ligand complexes.
Scientific Research Applications
Zinc;2-methylpyrazine;dinitrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other zinc-containing compounds and coordination complexes.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in materials science for the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism by which zinc;2-methylpyrazine;dinitrate exerts its effects involves the interaction of zinc ions with various molecular targets. Zinc ions can act as Lewis acids, facilitating catalytic reactions and stabilizing molecular structures. The 2-methylpyrazine ligand can modulate the reactivity and stability of the compound, while the nitrate ions may participate in redox reactions or serve as counterions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to zinc;2-methylpyrazine;dinitrate include other zinc coordination complexes with different ligands, such as:
- Zinc;2-methylpyrazine;dichloride
- Zinc;2-methylpyrazine;dibromide
- Zinc;2-methylpyrazine;diiodide
Uniqueness
This compound is unique due to the presence of nitrate ions, which can impart distinct redox properties and reactivity compared to other halide-containing zinc complexes. The combination of 2-methylpyrazine and nitrate ligands also provides a specific coordination environment that can influence the compound’s stability and reactivity .
Properties
CAS No. |
65073-38-3 |
|---|---|
Molecular Formula |
C20H24N10O6Zn |
Molecular Weight |
565.8 g/mol |
IUPAC Name |
zinc;2-methylpyrazine;dinitrate |
InChI |
InChI=1S/4C5H6N2.2NO3.Zn/c4*1-5-4-6-2-3-7-5;2*2-1(3)4;/h4*2-4H,1H3;;;/q;;;;2*-1;+2 |
InChI Key |
SIGDMCGRWGCHMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1.CC1=NC=CN=C1.CC1=NC=CN=C1.CC1=NC=CN=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


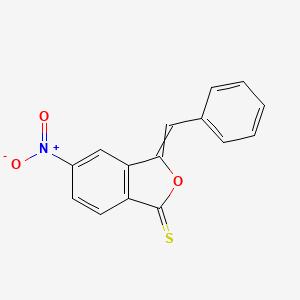
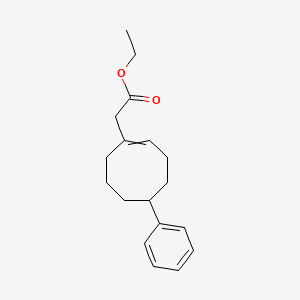

![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
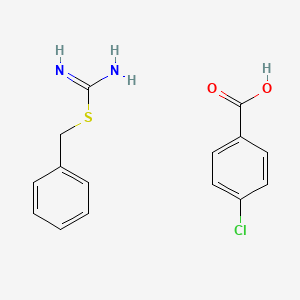
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)

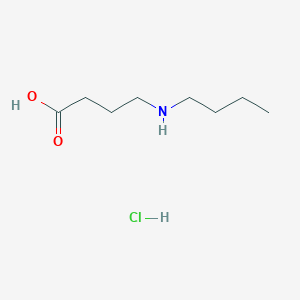

![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
